N-(3,4-difluorophenyl)-3-methylbenzamide
Description
Properties
Molecular Formula |
C14H11F2NO |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11F2NO/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) |
InChI Key |
DRVMXEUWRNKODJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Differences and Similarities
Impact of Fluorine Substitution
- Electronic Effects : Fluorine’s electronegativity enhances dipole moments and polarizes adjacent bonds, improving binding affinity to hydrophobic pockets (e.g., in enzyme active sites). The 3,4-difluoro configuration in the target compound may optimize π-π stacking compared to 2,3-difluoro isomers .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life. This is critical in agrochemicals (e.g., diflubenzuron) and pharmaceuticals .
Physicochemical Properties
Table 2: Comparative Physical Properties
Preparation Methods
Synthesis of 3-Methylbenzoyl Chloride
3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically achieves >95% conversion within 2–3 hours, with excess SOCl₂ removed via distillation. Alternative chlorinating agents like oxalyl chloride (COCl)₂ require longer reaction times (4–6 hours) but offer milder conditions.
Key Reaction Parameters :
-
Molar Ratio : 1:1.2 (acid-to-SOCl₂)
-
Solvent : Toluene or solvent-free
-
Temperature : 70–80°C
Amide Bond Formation
The acyl chloride is reacted with 3,4-difluoroaniline in a biphasic system (dichloromethane/water) with sodium hydroxide as a base. This Schotten-Baumann protocol prevents over-acylation and ensures rapid reaction kinetics.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | 10% NaOH (aq) |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 1–2 hours |
| Yield | 78–85% |
Post-reaction purification via recrystallization (ethanol/water) yields a white crystalline solid with >99% purity by HPLC.
Direct Coupling Using Carbodiimide Reagents
For laboratories avoiding acyl chloride handling, carbodiimide-mediated coupling offers a one-pot alternative. 3-Methylbenzoic acid and 3,4-difluoroaniline are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.
Reaction Mechanism and Efficiency
EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide. HOBt suppresses racemization and improves coupling efficiency.
Performance Metrics :
-
Typical Yield : 70–75%
-
Side Products : <5% N-acylurea (mitigated by HOBt)
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A 2022 study demonstrated complete conversion within 10 minutes using 3-methylbenzoic acid, 3,4-difluoroaniline, and propylphosphonic anhydride (T3P®) in acetonitrile under 150 W irradiation.
Advantages :
-
Time Efficiency : 10 minutes vs. 2 hours (traditional)
-
Yield Improvement : 88%
-
Solvent Reduction : 50% less acetonitrile required
Industrial-Scale Continuous Flow Synthesis
Patented methodologies adapted from CN112778090A utilize continuous flow reactors to enhance safety and consistency. 3-Methylbenzoyl chloride and 3,4-difluoroaniline are mixed in a microreactor at 50°C, with residence times of 2–3 minutes.
Process Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Purity | 99% | 99.5% |
| Solvent Waste | 200 L/kg | 50 L/kg |
Structural Characterization and Purity Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC Conditions :
-
Column: C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase: 60:40 Acetonitrile/Water (+0.1% TFA)
-
Retention Time: 4.2 minutes
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Schotten-Baumann | 85 | 99.0 | High | 120 |
| Carbodiimide | 75 | 98.5 | Moderate | 450 |
| Microwave | 88 | 99.2 | Low | 300 |
| Continuous Flow | 92 | 99.5 | Very High | 90 |
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(3,4-difluorophenyl)-3-methylbenzamide?
Methodological Answer:
The synthesis typically involves reacting 3-methylbenzoyl chloride with 3,4-difluoroaniline under controlled conditions. Key steps include:
- Acylation Reaction : Use tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a catalyst to facilitate the coupling of the acyl chloride with the aniline derivative.
- Workup : Post-reaction, the mixture is extracted with ethyl acetate and washed with water to remove unreacted reagents.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Optimize yield by controlling reaction time (5–6 hours) and temperature (ambient to 298 K) .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Employ SHELX programs (SHELXS-97 for structure solution; SHELXL-97 for refinement) to determine crystal parameters. Use ORTEP-3 for molecular graphics to visualize bond angles and dihedral deviations (e.g., planar aromatic rings with deviations <0.03 Å) .
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (fluorine-induced splitting in aromatic regions).
Advanced: How can crystallographic data discrepancies (e.g., disordered atoms) be resolved?
Methodological Answer:
Disordered fluorine atoms (common in difluorophenyl groups) require:
- Multi-Component Refinement : Use SHELXL to model disorder over two orientations with occupancy ratios (e.g., 0.55:0.45).
- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O) to validate packing stability.
- Validation Tools : Check data with WinGX suite for symmetry and thermal motion consistency .
Advanced: What strategies are used to analyze tyrosinase inhibition mechanisms?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values via mushroom tyrosinase activity assays using L-DOPA as a substrate. Compare inhibition potency against kojic acid or arbutin.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with tyrosinase’s active site. Correlate with crystallographic data on dihedral angles and substituent effects (e.g., methoxy vs. methyl groups) .
Basic: How is purity assessed, and why is it critical for bioactivity studies?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity.
- Elemental Analysis : Validate C, H, N, F content within 0.3% of theoretical values.
Impurities (e.g., unreacted aniline) can skew bioactivity results, leading to false-positive/negative outcomes in enzyme assays .
Advanced: How can structure-activity relationships (SAR) guide optimization of benzamide derivatives?
Methodological Answer:
- Substituent Variation : Replace methyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding affinity.
- Bioisosteric Replacement : Substitute difluorophenyl with heterocycles (e.g., triazoles) to improve solubility and metabolic stability.
- Case Study : Analogous Akt inhibitors (e.g., 3,4,6-trisubstituted piperidines) demonstrate how conformational restriction improves selectivity .
Advanced: What experimental design considerations address conflicting bioactivity data across studies?
Methodological Answer:
- Standardized Assay Conditions : Control pH (6.8–7.2), temperature (25°C), and substrate concentration to minimize variability.
- Counter-Screen Selectivity : Test against off-target enzymes (e.g., proteases) to confirm specificity.
- Meta-Analysis : Compare data from high-resolution crystallography (validated via R-factor <5%) with in silico predictions to resolve mechanistic contradictions .
Advanced: How are PROTAC strategies applied to benzamide derivatives for targeted protein degradation?
Methodological Answer:
- Bifunctional Design : Conjugate this compound to E3 ligase ligands (e.g., thalidomide analogs) via flexible linkers.
- Cellular Assays : Measure ubiquitination and degradation efficiency in cancer cell lines using Western blot (e.g., AKT degradation).
This approach, validated in PROTAC-based Akt inhibitors, highlights the importance of linker length and rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
